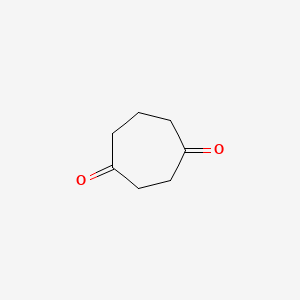
1,4-Cycloheptanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cycloheptanedione is an organic compound with the molecular formula C7H10O2 . It is a diketone, meaning it contains two ketone groups. This compound is part of the cycloheptane family, characterized by a seven-membered ring structure. The presence of two ketone groups at the 1 and 4 positions makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cycloheptanedione can be synthesized through various methods. One common approach involves the oxidation of cycloheptanone . This reaction typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the ring expansion of cyclohexanone derivatives using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of cycloheptanone using environmentally friendly oxidizing agents and catalysts to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cycloheptanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ketone positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted cycloheptanones.
Wissenschaftliche Forschungsanwendungen
1,4-Cycloheptanedione has numerous applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,4-Cycloheptanedione involves its ability to act as an electrophile due to the presence of two ketone groups. These ketone groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound can also participate in cycloaddition reactions, forming new ring structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedione: A six-membered ring diketone with similar reactivity but different ring strain and stability.
1,3-Cycloheptanedione: Another isomer with ketone groups at the 1 and 3 positions, leading to different chemical properties and reactivity.
Uniqueness
1,4-Cycloheptanedione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. The positioning of the ketone groups also influences its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
14950-46-0 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
cycloheptane-1,4-dione |
InChI |
InChI=1S/C7H10O2/c8-6-2-1-3-7(9)5-4-6/h1-5H2 |
InChI-Schlüssel |
JFZCBLXXTGLKOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















